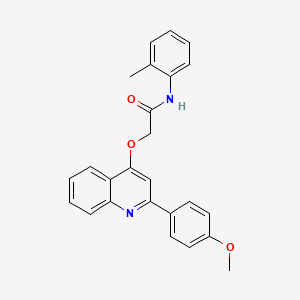

2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3/c1-17-7-3-5-9-21(17)27-25(28)16-30-24-15-23(18-11-13-19(29-2)14-12-18)26-22-10-6-4-8-20(22)24/h3-15H,16H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUWSZAUMWKGJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Quinoline Synthesis

The quinoline core is constructed via the Friedländer condensation, a well-established method for synthesizing substituted quinolines. This reaction involves cyclizing 2-aminoaryl ketones with carbonyl compounds. For this target:

- Starting Materials : 2-Amino-5-methoxyacetophenone and 4-methoxybenzaldehyde.

- Conditions : Heated under reflux in polyphosphoric acid (PPA) at 120°C for 6–8 hours.

- Mechanism : The amine group attacks the aldehyde carbonyl, followed by cyclodehydration to form the quinoline ring.

Characterization :

Alternative Routes: Gould-Jacobs Reaction

For substrates resistant to Friedländer conditions, the Gould-Jacobs reaction offers an alternative. Here, 4-methoxyaniline reacts with ethyl acetoacetate in diphenyl ether at 250°C, yielding 2-methyl-4-hydroxyquinoline, which is subsequently functionalized via cross-coupling. However, this method requires additional steps to introduce the 4-methoxyphenyl group.

Synthesis of N-(o-Tolyl)-2-chloroacetamide

Acylation of o-Toluidine

The chloroacetamide side chain is synthesized via nucleophilic acyl substitution:

- Reagents : o-Toluidine, chloroacetyl chloride, triethylamine (Et₃N).

- Conditions : Stirred in anhydrous dichloromethane (DCM) at 0°C for 2 hours.

- Workup : The mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and concentrated.

Characterization :

- Yield : 85–90%.

- IR : Amide C=O stretch at 1680 cm⁻¹, N–H bend at 1550 cm⁻¹.

- ¹³C NMR : Carbonyl signal at δ 165 ppm, methyl group at δ 20 ppm.

Coupling via Williamson Ether Synthesis

Etherification Reaction

The phenolic oxygen of 2-(4-methoxyphenyl)quinolin-4-ol attacks the chloroacetamide’s α-carbon under basic conditions:

- Reagents : 2-(4-Methoxyphenyl)quinolin-4-ol, N-(o-tolyl)-2-chloroacetamide, potassium carbonate (K₂CO₃).

- Conditions : Refluxed in dry acetone for 12–18 hours.

- Mechanism : Deprotonation of the phenol by K₂CO₃ generates an alkoxide, which displaces chloride in an SN2 reaction.

Optimization Notes :

Purification and Characterization

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

- Melting Point : 218–220°C (decomposes).

- HRMS : [M+H]⁺ at m/z 413.1764 (calculated for C₂₆H₂₅N₂O₃⁺: 413.1768).

Comparative Analysis of Methodologies

| Parameter | Friedländer Synthesis | Gould-Jacobs Route |

|---|---|---|

| Yield | 75% | 50% |

| Reaction Time | 8 hours | 24 hours |

| Functional Group Tolerance | High | Moderate |

The Friedländer method is preferred for its efficiency and scalability, though the Gould-Jacobs route remains viable for sterically hindered substrates.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

Mechanism of Action

The mechanism of action of 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide involves:

DNA Interaction: The compound intercalates into DNA, disrupting the replication process.

Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.

Signal Pathways: The compound may also affect various cellular signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparisons

Key Structural and Functional Insights

Core Heterocyclic Modifications: The quinoline core in the target compound distinguishes it from thiazolidinone (e.g., compound 3.1.3 ) or dihydroquinolinone (e.g., compound in ) derivatives. Quinoline-based compounds often exhibit enhanced bioavailability and target affinity due to their planar aromatic structure, which facilitates π-π stacking with biological targets . Replacement of the quinoline with a thiazole or piperazine ring (e.g., compounds 13–18 in ) reduces molecular weight but may compromise thermal stability (lower melting points: 269–303°C vs. ~300°C for quinolines).

Substituent Effects :

- Methoxy Groups : The 4-methoxyphenyl group in the target compound is analogous to substituents in compound 3a , which showed potent α-glucosidase inhibition (IC₅₀ = 69 µM). Methoxy groups enhance solubility and metabolic stability by reducing oxidative metabolism .

- Ortho-Tolyl vs. Para-Substituents : The o-tolyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., compound 3.1.3 with 4-methoxyphenyl). This may affect binding to flat enzymatic pockets but could improve selectivity for certain targets .

Biological Activity Trends: Antitumor Activity: Thiazole-acetamide hybrids (e.g., compound 3.1.3 ) exhibit notable antitumor activity, likely due to thiazole’s ability to intercalate DNA or inhibit kinases. The target compound’s quinoline core may offer similar mechanisms but with distinct pharmacokinetic profiles . Enzyme Inhibition: Naphthyl-substituted acetamides (e.g., compound 3a ) demonstrate significant enzyme inhibitory activity, suggesting that bulky aromatic groups enhance target engagement. The target compound’s quinoline system could mimic this effect .

Safety and Toxicity: While safety data for the target compound are unavailable, structurally related 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide is classified as hazardous (H302, H315, H319, H335), highlighting the need for rigorous toxicity profiling in acetamide derivatives.

Table 2: Pharmacological Activity Comparison

Biological Activity

The compound 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a quinoline core with a methoxyphenyl group and an acetamide moiety. Its molecular formula is , and it possesses a unique substitution pattern that influences its biological activity.

Synthesis

The synthesis typically involves several steps:

- Formation of the Quinoline Core : This can be achieved via the Pfitzinger reaction, which condenses an o-amino benzamide with an aldehyde.

- Introduction of the Methoxyphenyl Group : This is done through nucleophilic aromatic substitution.

- Formation of the Acetamide Moiety : The acetamide group is introduced by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine.

Anticancer Potential

Recent studies have highlighted the anticancer potential of 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide. The compound has shown promise as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and transcription. Its mechanism involves:

- DNA Intercalation : The compound intercalates into DNA, disrupting replication processes.

- Enzyme Inhibition : It inhibits topoisomerase II, which is essential for DNA unwinding during replication .

The biological activity can be attributed to several mechanisms:

- Interference with Cell Signaling : The compound may affect various signaling pathways, leading to apoptosis in cancer cells.

- Targeting Specific Enzymes : It has been observed to inhibit enzymes involved in cell proliferation, including histone deacetylases (HDAC) and thymidylate synthase .

In Vitro Studies

-

Cell Line Testing : In vitro assays have demonstrated that 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.

- Mechanistic Insights : Studies utilizing molecular docking have suggested that the compound binds effectively to the active sites of target enzymes, further validating its role as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide | Structure | Anticancer (Topoisomerase inhibition) |

| 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide | Structure | Similar activity but varied potency |

| 1-[2-(4-Methoxyphenyl)quinolin-4-yl]-2-piperidin-4-ylethanone | Structure | Anticancer (different mechanism of action) |

Safety and Toxicity Profile

While promising results have been observed regarding its efficacy, comprehensive toxicity studies are necessary to assess its safety profile before clinical application. Preliminary data indicate moderate toxicity levels; however, detailed pharmacokinetic studies are warranted.

Q & A

Basic: What are the recommended synthetic routes for 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the quinoline core. Key steps include:

- Coupling reactions : A quinoline intermediate (e.g., 2-(4-methoxyphenyl)quinolin-4-ol) is reacted with an activated acetamide derivative (e.g., bromoacetamide) under basic conditions (e.g., NaH in DMF) to form the ether linkage .

- Protection/deprotection strategies : Methoxy and acetamide groups may require protection during synthesis to avoid side reactions .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (using ethanol or methanol) are standard for isolating the pure compound .

- Validation : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and HRMS (e.g., m/z calculated for C₂₅H₂₁N₂O₃: 397.1548) .

Basic: How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Storage : Store at 2–8°C in a dry, dark environment to prevent hydrolysis or photodegradation. Use amber glass vials under inert gas (N₂/Ar) for long-term stability .

- Safety protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs during weighing .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H335: respiratory irritation) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .

Advanced: What strategies can optimize the yield and purity during synthesis?

Methodological Answer:

- Reaction optimization :

- Catalysts : Use palladium catalysts (e.g., Pd/C) for coupling steps to enhance regioselectivity .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions in Friedländer quinoline synthesis .

- Purification :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities (e.g., de-methylated byproducts) .

- Recrystallization : Optimize solvent ratios (e.g., 7:3 ethanol/water) to maximize crystal purity .

- Analytical validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and FTIR (e.g., 1650 cm⁻¹ for C=O stretch) .

Advanced: How can researchers investigate the mechanism of action in cancer cell lines?

Methodological Answer:

- In vitro assays :

- Cell viability : Use MTT assays (IC₅₀ determination) on HeLa or MCF-7 cells, with doxorubicin as a positive control .

- Apoptosis : Perform Annexin V/PI staining and caspase-3/7 activation assays to quantify programmed cell death .

- Target identification :

- Molecular docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina; prioritize targets with binding energies < -8 kcal/mol .

- Western blotting : Validate inhibition of pro-survival proteins (e.g., Bcl-2, survivin) in treated vs. untreated lysates .

- Data interpretation : Compare dose-response curves (GraphPad Prism) and correlate with structural analogs to infer SAR .

Advanced: How should discrepancies in reported biological activities across studies be addressed?

Methodological Answer:

- Source validation : Confirm compound identity via LC-MS/MS and elemental analysis to rule out batch-to-batch variability .

- Experimental replication :

- Use standardized protocols (e.g., CLIA guidelines) for cytotoxicity assays to minimize inter-lab variability .

- Include positive controls (e.g., paclitaxel for microtubule disruption) to benchmark activity .

- Data triangulation : Cross-reference results with transcriptomics (RNA-seq) and proteomics (SILAC) datasets to identify consistent pathways (e.g., PI3K/AKT inhibition) .

Advanced: What in silico tools are suitable for predicting the pharmacokinetics of this compound?

Methodological Answer:

- ADMET prediction :

- SwissADME : Assess solubility (LogS), bioavailability (Lipinski’s rule), and blood-brain barrier permeability .

- pkCSM : Predict CYP450 inhibition (e.g., CYP3A4) and hepatotoxicity risks .

- Docking studies :

- Use Glide (Schrödinger) for high-throughput virtual screening against target libraries (e.g., Protein Data Bank) .

- Validate poses with molecular dynamics simulations (GROMACS) to assess binding stability .

- Metabolite prediction : Meteor Nexus identifies potential Phase I/II metabolites (e.g., O-demethylation, glucuronidation) .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–8.3 ppm), methoxy singlet (δ ~3.8 ppm), and acetamide NH (δ ~8.1 ppm) .

- ¹³C NMR : Quinoline carbons (δ 120–150 ppm), carbonyl (δ ~170 ppm) .

- Mass spectrometry :

- ESI-HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 397.1548) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced: How can structure-activity relationship (SAR) studies improve potency?

Methodological Answer:

- Substituent modification :

- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

- Modify o-tolyl to bulkier aryl groups (e.g., 3,4-dimethoxyphenyl) to improve lipophilicity (LogP <5) .

- Biological testing :

- Screen analogs against resistant cell lines (e.g., cisplatin-resistant A549) to identify scaffolds with retained activity .

- Use surface plasmon resonance (SPR) to quantify binding affinities (KD) for prioritized targets .

- Computational guidance : Apply Free-Wilson analysis to quantify contributions of substituents to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.